8-Amino-1-octanol
Overview
Description
8-Amino-1-octanol is an organic compound with the molecular formula C8H19NO. It is a white to almost white crystalline solid at room temperature. This compound is characterized by the presence of an amino group (-NH2) attached to the eighth carbon of an octanol chain, making it a primary amine and a primary alcohol. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Amino-1-octanol can be synthesized through several methods. One common approach involves the reduction of 8-nitro-1-octanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. Another method involves the reaction of 1-octene with hydroxylamine-O-sulfonic acid, followed by reduction with lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 8-nitro-1-octanol. This process is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 8-nitro-1-octanol is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 8-aminooctanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 8-aminooctane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (Pd/C)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: 8-Aminooctanoic acid
Reduction: 8-Aminooctane
Substitution: Amides, sulfonamides
Scientific Research Applications
8-Amino-1-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and polymers.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target the central nervous system.
Industry: this compound is employed in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 8-Amino-1-octanol depends on its application. In biochemical contexts, it can interact with enzymes and receptors due to its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For instance, in medicinal chemistry, it may act as a ligand for certain receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-Amino-2-octanol: Similar structure but with the amino group on the second carbon.
8-Amino-1-decanol: Similar structure but with a longer carbon chain.
8-Amino-1-hexanol: Similar structure but with a shorter carbon chain.
Uniqueness: 8-Amino-1-octanol is unique due to its specific chain length and the position of the amino group. This configuration provides distinct chemical properties and reactivity compared to its analogs. For example, the position of the amino group affects its ability to participate in hydrogen bonding and its overall hydrophilicity, which can influence its behavior in biological systems and its utility in synthetic applications.
Properties
IUPAC Name |
8-aminooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCOJSGXSPGNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579607 | |
Record name | 8-Aminooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-71-0 | |
Record name | 8-Aminooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Amino-1-octanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel enzymatic approach is described in the research for synthesizing 8-Amino-1-octanol?
A1: The research paper [] outlines a novel method for synthesizing aliphatic primary ω-amino alcohols, including this compound, from their corresponding ω-amino fatty acids. This method utilizes a carboxylic acid reductase enzyme, offering a potentially greener and more efficient alternative to traditional chemical synthesis routes.
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